The synthesis of TG11-77 HCl involves several steps, primarily utilizing commercially available precursors. The synthesis process begins with the coupling of various boronic acid derivatives to 6-bromonicotinic acid using a palladium catalyst. This reaction forms intermediates that are further processed to yield the final product .
The synthetic route includes:
TG11-77 HCl features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
IUPAC Name | 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride |
InChI | InChI=1S/C23H24N6O.ClH/c1-14... |
SMILES | O=C(C1=CN=C(NC2=NC(C)=CC(C)=C2)N=C1)... |
Appearance | Solid powder |
Purity | >98% |
This structural complexity is essential for its interaction with the EP2 receptor, influencing both its pharmacokinetic properties and therapeutic efficacy .
TG11-77 HCl undergoes specific chemical reactions that facilitate its role as an EP2 antagonist:
These reactions underscore TG11-77 HCl’s potential as a therapeutic agent targeting neuroinflammation and related disorders .
The mechanism of action of TG11-77 HCl involves selective antagonism of the EP2 receptor, which modulates various downstream signaling pathways associated with inflammation and neuronal excitability:
This mechanism highlights its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
The physical and chemical properties of TG11-77 HCl are critical for its application in research and potential therapeutic use:
These properties contribute significantly to its usability in laboratory settings and preclinical studies.
TG11-77 HCl has several scientific applications, particularly in pharmacological research:
PGE2, the most abundant prostaglandin in the brain, is synthesized by cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) in response to injury or infection. It exerts its effects through four G-protein-coupled receptors (EP1–EP4). The EP2 receptor, a Gαs-coupled receptor, elevates intracellular cyclic adenosine monophosphate (cAMP) upon activation. This triggers two major downstream pathways:
In neurodegenerative contexts, EP2 signaling shifts microglia from a homeostatic to a neurotoxic phenotype. This suppresses amyloid-β (Aβ) phagocytosis, increases oxidative stress via NADPH oxidase, and amplifies inflammasome activity. Critically, EP2 activation establishes a feedforward loop by upregulating COX-2/mPGES-1, perpetuating PGE2 production and neuroinflammation [4] [9].
Table 1: Key Downstream Pathways of PGE2-EP2 Signaling in Neuroinflammation
Pathway | Effectors | Biological Consequences |
---|---|---|
cAMP/PKA | CREB, NF-κB | ↑ Pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); ↑ COX-2 |
cAMP/Epac | Rap1/Rap2, PI3K/Akt | BBB breakdown; ↑ Immune cell migration; ↑ Oxidative stress |
β-arrestin | Src, EGFR transactivation | Microglial proliferation; Synaptic dysfunction |
EP2 receptor overexpression is documented in AD, Parkinson’s disease (PD), epilepsy, and traumatic brain injury. In AD models, EP2 activation impairs microglial clearance of Aβ plaques and accelerates tau hyperphosphorylation. Genetic ablation of EP2 in APP/PS1 mice reduces amyloid load and rescues cognitive deficits, confirming its pathogenic role [1] [5].
TG11-77 HCl was evaluated in a "two-hit" AD model (5xFAD mice + LPS) to mimic combined genetic and environmental insults. LPS induced anemia of inflammation and elevated cortical mRNA levels of IL-1β, TNF, IL-6, CCL2, and glial markers (IBA1, GFAP) in female mice. Chronic TG11-77.HCl treatment (8 weeks) significantly reduced these inflammatory mediators and astrogliosis. Notably, no effect was observed in "single-hit" models (genetic-only or LPS-only), highlighting EP2's role in synergistic neuroinflammation [1].
The two-hit hypothesis posits that neurodegenerative diseases require both genetic susceptibility and secondary inflammatory triggers (e.g., infection, metabolic stress). EP2 signaling bridges these hits by amplifying glial responses to Aβ or cytokines, creating a self-sustaining inflammatory cascade. This makes EP2 a high-value target for diseases with multifactorial etiology [1] [10].
Table 2: EP2 Receptor Involvement in Neurodegenerative Disease Mechanisms
Disease Model | EP2-Driven Pathobiology | Impact of EP2 Blockade |
---|---|---|
Alzheimer’s (5xFAD) | ↑ Aβ plaque deposition; ↑ Microglial IL-1β/TNF; ↓ Phagocytosis | ↓ Cortical cytokines; ↓ Gliosis; Modest ↑ Plaque burden |
Status Epilepticus | BBB breakdown; ↑ Monocyte infiltration; Neuronal death | ↓ Hippocampal neurodegeneration; Preserved cognition |
Aging | ↑ Glycogen synthesis; ↓ Mitochondrial respiration | Reversed bioenergetics; Restored synaptic plasticity |
Early EP2 antagonists (e.g., PF-04418948, AH-6809) faced significant hurdles:
TG11-77 HCl was developed to overcome these flaws. With an IC₅₀ of 34 nM for human EP2 and >100-fold selectivity over EP1, EP3, EP4, IP, and TP receptors, it achieves potent and specific antagonism [5]. Its moderate lipophilicity (cLogP ~2.8) ensures brain penetrance, evidenced by reduced hippocampal neuroinflammation in murine seizure models. Unlike COX-2 inhibitors (e.g., celecoxib), TG11-77.HCl avoids cardiovascular risks linked to IP receptor blockade, as it does not impair thromboregulation [2] [4].
Table 3: Selectivity Profile of TG11-77 HCl vs. Early EP2 Antagonists
Compound | EP2 IC₅₀ (nM) | Selectivity Over Related Receptors | BBB Penetrance |
---|---|---|---|
TG11-77 HCl | 34 | >100-fold (EP1, EP3, EP4, IP, TP) | Moderate (Kp ~0.3) |
AH-6809 | 200 | 10-fold (EP1/DP1); Inhibits TP | Low |
PF-04418948 | 16 | >100-fold (EP4); Moderate IP inhibition | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7